KDM2A Selectivity Profile
The triazolopyridine core, of which 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine is a foundational building block, has been demonstrated to yield potent and selective KDM2A inhibitors. In a study optimizing this scaffold, compound 35 achieved a pIC50 of 7.2 (IC50 ≈ 63 nM) against KDM2A, with >10-fold selectivity over KDM3A, 4C, 4E, 5C, and 6B [1]. This contrasts with earlier leads that exhibited broader activity across the KDM family, highlighting the ability of the triazolopyridine scaffold to achieve target specificity.
| Evidence Dimension | Potency (pIC50) and Selectivity (fold reduction) |
|---|---|
| Target Compound Data | Scaffold-based derivative (compound 35) pIC50 = 7.2 (IC50 ≈ 63 nM) for KDM2A |
| Comparator Or Baseline | Potency reduction for KDM3A, 4C, 4E, 5C, and 6B: >10-fold |
| Quantified Difference | >10-fold selectivity for KDM2A over other KDM subfamilies |
| Conditions | Biochemical enzyme inhibition assays (pIC50 determination) |
Why This Matters
Procurement of this scaffold enables access to a chemical series with a validated selectivity window for a specific epigenetic target, reducing the risk of off-target liabilities in early-stage discovery.
- [1] England, K. S., et al. (2014). Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor. MedChemComm, 5, 1879-1886. DOI: 10.1039/C4MD00291A. View Source
